N-allyl-4-(2-phenoxyethoxy)benzamide
Description
N-allyl-4-(2-phenoxyethoxy)benzamide is a benzamide derivative characterized by an allyl group attached to the amide nitrogen and a phenoxyethoxy substituent at the para position of the benzamide ring. This compound’s structure combines aromatic, ether, and amide functionalities, making it relevant in medicinal chemistry and materials science. Its synthesis typically involves nucleophilic substitution or coupling reactions, as seen in analogous benzamide derivatives (e.g., ).
Properties
Molecular Formula |
C18H19NO3 |
|---|---|
Molecular Weight |
297.3g/mol |
IUPAC Name |
4-(2-phenoxyethoxy)-N-prop-2-enylbenzamide |
InChI |
InChI=1S/C18H19NO3/c1-2-12-19-18(20)15-8-10-17(11-9-15)22-14-13-21-16-6-4-3-5-7-16/h2-11H,1,12-14H2,(H,19,20) |
InChI Key |
XGBSFJOYBXNQSZ-UHFFFAOYSA-N |
SMILES |
C=CCNC(=O)C1=CC=C(C=C1)OCCOC2=CC=CC=C2 |
Canonical SMILES |
C=CCNC(=O)C1=CC=C(C=C1)OCCOC2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Variations in Benzamide Derivatives
The benzamide scaffold is highly versatile, with substitutions influencing physicochemical properties and bioactivity. Below is a comparison of N-allyl-4-(2-phenoxyethoxy)benzamide with structurally related compounds:
*Calculated based on analogous compounds in .
Key Observations:
- Substituent Position: The para-substituted phenoxyethoxy group in this compound enhances solubility compared to ortho-substituted analogs like 4-chloro-N-(2-methoxyphenyl)benzamide .
- Bioactivity: Allyl and phenoxyethoxy groups may confer improved blood-brain barrier penetration relative to Rip-B’s dimethoxyphenethyl group, which is common in neuroleptics .
- Synthetic Complexity : N-allyl derivatives require precise control of allylation conditions, as seen in the 66% yield for compound 85 in , contrasting with higher yields (80%) for simpler benzamides like Rip-B .
Pharmacokinetic and Toxicity Profiles
Benzamide derivatives exhibit diverse ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profiles:
Structural Insights from Crystallography
Single-crystal X-ray studies of analogs like 4-chloro-N-(2-methoxyphenyl)benzamide reveal planar benzamide cores with dihedral angles <10° between aromatic rings, stabilizing π-π interactions . This compound likely adopts a similar conformation, but the flexible phenoxyethoxy chain may reduce crystallinity compared to rigid substituents (e.g., styrylphenyl in ).
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